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molecular formula C26H19Br2O2P B8300593 (6-Bromo-3-oxo-1,3-dihydroisobenzofuran-1-yl)triphenylphosphonium bromide

(6-Bromo-3-oxo-1,3-dihydroisobenzofuran-1-yl)triphenylphosphonium bromide

Cat. No. B8300593
M. Wt: 554.2 g/mol
InChI Key: HCOMSTPCLJAELD-UHFFFAOYSA-M
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Patent
US08129380B2

Procedure details

3,5-dibromoisobenzofuran-1(3H)-one (94) (6.2 g, 21.24 mmol) and triphenylphosphine (5.57 g, 21.24 mmol) were heated at reflux in tetrahydrofuran (100 mL) overnight. The reaction was cooled and filtered to afford the desired material as a white solid (7.20 g, 71.5% yield); 1H NMR (400.132 MHz, CDCl3) δ 7.23 (1H, s), 7.59 (1H, d), 7.72-7.67 (7H, m), 7.92-7.84 (9H, m), 10.20 (1H, s);
Quantity
6.2 g
Type
reactant
Reaction Step One
Quantity
5.57 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two
Yield
71.5%

Identifiers

REACTION_CXSMILES
[Br:1][CH:2]1[C:10]2[C:5](=[CH:6][CH:7]=[C:8]([Br:11])[CH:9]=2)[C:4](=[O:12])[O:3]1.[C:13]1([P:19]([C:26]2[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=2)[C:20]2[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=2)[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1>O1CCCC1>[Br-:1].[Br:11][C:8]1[CH:9]=[C:10]2[C:5]([C:4](=[O:12])[O:3][CH:2]2[P+:19]([C:20]2[CH:21]=[CH:22][CH:23]=[CH:24][CH:25]=2)([C:26]2[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=2)[C:13]2[CH:14]=[CH:15][CH:16]=[CH:17][CH:18]=2)=[CH:6][CH:7]=1 |f:3.4|

Inputs

Step One
Name
Quantity
6.2 g
Type
reactant
Smiles
BrC1OC(C2=CC=C(C=C12)Br)=O
Name
Quantity
5.57 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Name
Type
product
Smiles
[Br-].BrC1=CC=C2C(OC(C2=C1)[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 7.2 g
YIELD: PERCENTYIELD 71.5%
YIELD: CALCULATEDPERCENTYIELD 61.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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